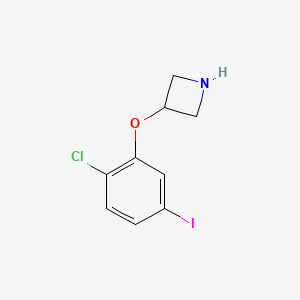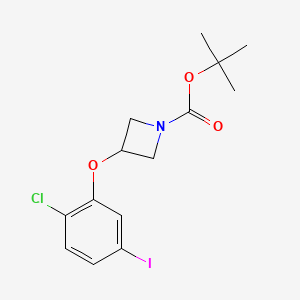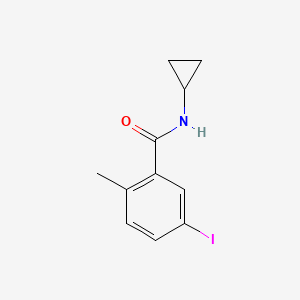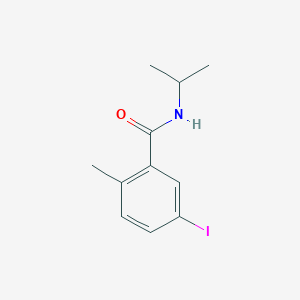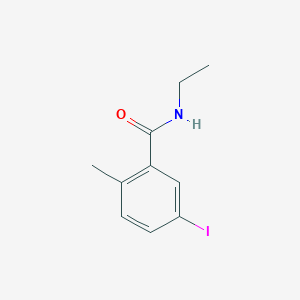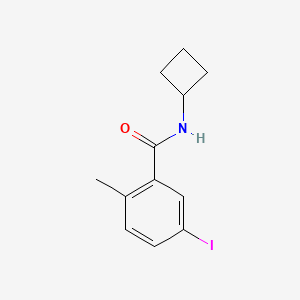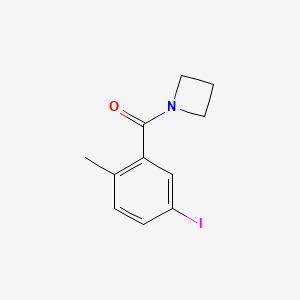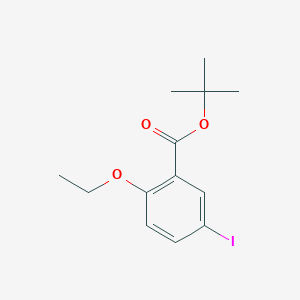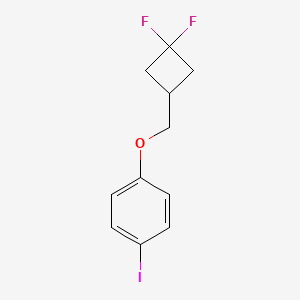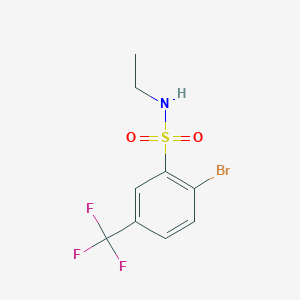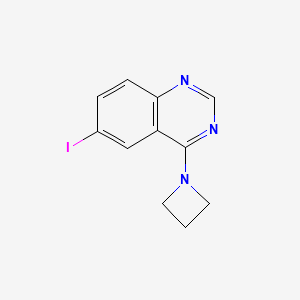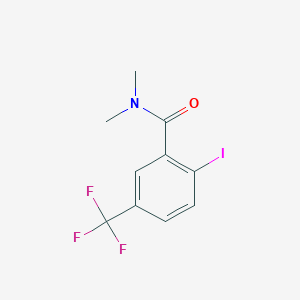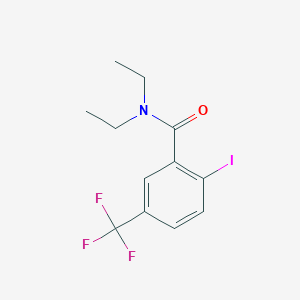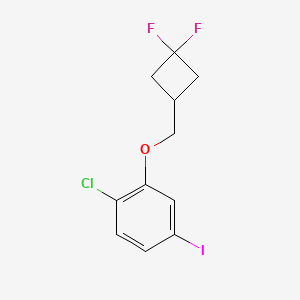
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene is an organic compound characterized by the presence of chloro, difluorocyclobutyl, methoxy, and iodo substituents on a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene typically involves multiple steps, including halogenation and cyclization reactions. One common synthetic route starts with the halogenation of a benzene derivative to introduce the chloro and iodo substituents. This is followed by the introduction of the difluorocyclobutyl group through a cyclization reaction. The final step involves the methoxylation of the intermediate compound to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts are commonly used in these reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-iodobenzene: Lacks the difluorocyclobutyl and methoxy groups, resulting in different chemical and biological properties.
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and biological activity.
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-bromobenzene: Similar structure but with a bromo substituent instead of iodo, which may also affect its properties.
Eigenschaften
IUPAC Name |
1-chloro-2-[(3,3-difluorocyclobutyl)methoxy]-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2IO/c12-9-2-1-8(15)3-10(9)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDSJUOCQVPJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
